Berberrubine Berberrubine Berberrubine is a natural product found in Fibraurea chloroleuca, Berberis iliensis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 17388-19-1
VCID: VC21329959
InChI: InChI=1S/C19H15NO4/c1-22-16-3-2-11-6-15-13-8-18-17(23-10-24-18)7-12(13)4-5-20(15)9-14(11)19(16)21/h2-3,6-9H,4-5,10H2,1H3/p+1
SMILES: COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)O
Molecular Formula: C19H16NO4+
Molecular Weight: 322.3 g/mol

Berberrubine

CAS No.: 17388-19-1

Cat. No.: VC21329959

Molecular Formula: C19H16NO4+

Molecular Weight: 322.3 g/mol

* For research use only. Not for human or veterinary use.

Berberrubine - 17388-19-1

CAS No. 17388-19-1
Molecular Formula C19H16NO4+
Molecular Weight 322.3 g/mol
IUPAC Name 17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol
Standard InChI InChI=1S/C19H15NO4/c1-22-16-3-2-11-6-15-13-8-18-17(23-10-24-18)7-12(13)4-5-20(15)9-14(11)19(16)21/h2-3,6-9H,4-5,10H2,1H3/p+1
Standard InChI Key GLYPKDKODVRYGP-UHFFFAOYSA-O
SMILES COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)O
Canonical SMILES COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)O

Chemical Structure and Properties

Berberrubine is chemically identified as Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9-hydroxy-10-methoxy-, chloride . It is an alkaloid with a molecular weight of 357.8 g/mol and is registered in the PubChem database with CID 72703 . The structural composition of berberrubine features a tetracyclic skeleton similar to berberine but with specific modifications that enhance its pharmacokinetic profile.

Table 1: Chemical Properties of Berberrubine

PropertyValue
Chemical NameBenzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9-hydroxy-10-methoxy-, chloride
Molecular Weight357.8 g/mol
PubChem CID72703
SynonymsBerberrubine chloride, 9-hydroxy-10-methoxy-5,6-dihydro- dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride

The compound's structure has been characterized through nuclear magnetic resonance (NMR) spectroscopy, with specific hydrogen signals that distinguish it from berberine. The NMR data reveals characteristic signals at δH 10.09 (1H, s), 8.87 (1H, s), 8.16 (1H, d, 8.6 Hz), 8.00 (1H, d, 9.1 Hz), 7.75 (1H, s) and 7.08 (1H, s), corresponding to the berberine hydrogens at the C(8), C(13), C(11), C(12), C(1) and C(4) positions .

Table 2: NMR Data Comparison for Berberine and Berberrubine Compounds

Proton NoBerberineBerberrubine-9-O-β-D-glucuronideTarget compound
17.79 (1H, s)7.77 (1H, s)7.75 (1H, s)
47.09 (1H, s)7.1 (1H, s)7.08 (1H, s)
53.22 (2H, t, 5.6 Hz)3.24 (2H, o)3.20 (2H, o)
64.95 (2H, t, 5.6 Hz)5.1 (1H, m); 4.85 (1H, m)5.02–5.05 (1H, m); 4.87–4.91 (1H, m)
89.91 (1H, s)10.15 (1H, s)10.09 (1H, s)
118.2 (1H, d, 8.7 Hz)8.19 (1H, d, 9.2 Hz)8.16

Pharmacokinetics and Metabolism

Berberrubine represents one of the primary metabolites of berberine, constituting approximately 65.1% of berberine metabolism in the liver . The metabolic pathway involves demethylation of berberine, primarily occurring in hepatic tissues. A distinguishing feature of berberrubine is its significantly enhanced bioavailability compared to berberine. Research has demonstrated that berberrubine exhibits a bioavailability of 31.6%, which is substantially higher than berberine's bioavailability of merely 0.36% . This marked improvement in bioavailability suggests that berberrubine may be responsible for many of the observed pharmacological effects attributed to berberine administration.

Further metabolism of berberrubine results in conjugated forms, including berberrubine-9-O-β-D-glucuronide, which has been identified and characterized in metabolic studies . The identification of this metabolite was confirmed through database searching, with the target compound showing NMR data consistent with berberrubine-9-O-β-D-glucuronide .

Biological Activities

Glucose-Lowering Effects

Berberrubine demonstrates potent glucose-lowering effects that exceed those of berberine . In vitro assessment using OA-treated HepG2 cells has shown that berberrubine treatment significantly enhances glycogen content and reduces glucose consumption . At concentrations of 1.25, 2.5, and 5 μM, berberrubine significantly reduced glucose consumption compared to control groups .

Table 3: Effects of Berberrubine on Glucose Metabolism in OA-treated HepG2 Cells

ParameterConcentrationEffect
Glycogen Content1.25 μMSignificantly increased
Glucose Consumption1.25, 2.5, 5 μMSignificantly reduced
Glucose Uptake5 μMSignificantly improved

Additionally, fluorescence-based glucose uptake assays revealed that berberrubine at 5 μM concentration significantly improved glucose uptake in OA-treated HepG2 cells . These findings suggest that berberrubine effectively regulates glucose homeostasis by enhancing glucose uptake, increasing glycogen storage, and reducing glucose consumption.

Lipid-Lowering Effects

Berberrubine exhibits superior lipid-lowering properties compared to berberine. Studies in high-fat diet (HFD)-fed mice demonstrated that high-dose berberrubine treatment significantly reduced serum triglyceride (TG) levels, hepatic TG levels, and increased hepatic high-density lipoprotein cholesterol (HDL-c) levels . Histological examination revealed that berberrubine administration restored the structure of liver lobules and reduced balloon-like changes and lipid accumulation in hepatocytes .

Anti-inflammatory and Antioxidant Properties

The antioxidant properties of berberrubine may play a crucial role in protecting against oxidative damage associated with various pathological conditions, including metabolic disorders, cardiovascular diseases, and inflammatory conditions. Further research is warranted to fully characterize the molecular mechanisms underlying these anti-inflammatory and antioxidant effects.

Comparative Analysis: Berberrubine vs. Berberine

The comparative pharmacological profile of berberrubine and berberine represents a significant area of research interest. Berberrubine demonstrates superior properties in several aspects, as summarized in the following table:

Table 4: Comparative Analysis of Berberrubine and Berberine

ParameterBerberrubineBerberine
Bioavailability31.6%0.36%
Glucose-lowering EffectSuperiorBaseline
Lipid-lowering EffectSuperiorBaseline
Anti-inflammatory ActivitySuperiorBaseline
Antioxidant PropertiesSuperiorBaseline
Hepatoprotective Effect in NAFLDSuperiorBaseline

This comparative analysis highlights the enhanced pharmacological profile of berberrubine relative to berberine, suggesting that berberrubine may represent a more effective therapeutic agent for various conditions. The significantly higher bioavailability of berberrubine (31.6% compared to berberine's 0.36%) is a particularly notable advantage that may translate to improved clinical efficacy .

Therapeutic Applications

Non-Alcoholic Fatty Liver Disease

Berberrubine has shown promising results in the treatment of non-alcoholic fatty liver disease (NAFLD). In HFD-fed mice, berberrubine treatment conferred protection against hepatic steatosis with superior efficacy compared to berberine . Histological examination revealed that berberrubine administration reduced abnormal lipid droplet accumulation in hepatocytes and restored the structure of liver lobules .

Table 5: Research Findings on Berberrubine's Effects in HFD-fed Mice

ParameterEffect of Berberrubine Treatment
NAFLD Activity ScoreDecreased with medium and high-dose treatment
Serum Triglyceride LevelsSignificantly reduced with high-dose treatment
Hepatic Triglyceride LevelsSignificantly reduced with high-dose treatment
Hepatic HDL-cholesterol LevelsSignificantly increased with high-dose treatment
Liver Lobule StructureRestored with treatment
Balloon-like Changes in HepatocytesReduced with treatment
Lipid Accumulation in HepatocytesReduced with treatment

The NAFLD activity score, a histological scoring system used to assess disease severity, was significantly decreased with medium and high-dose berberrubine treatment . These findings suggest that berberrubine may represent a potential therapeutic agent for NAFLD management, offering advantages over conventional treatments.

Diabetes and Glucose Metabolism

The potent glucose-lowering effects of berberrubine suggest its potential utility in diabetes management. In vitro studies have demonstrated that berberrubine effectively enhances glucose uptake, increases glycogen content, and reduces glucose consumption . These effects on glucose homeostasis indicate that berberrubine may serve as a promising agent for improving insulin sensitivity and managing hyperglycemia in diabetes.

Research Findings and Clinical Evidence

The research findings on berberrubine predominantly come from in vitro and animal studies, with limited clinical investigations specifically targeting this compound. The available data from cellular and animal models provide compelling evidence for berberrubine's therapeutic potential.

In OA-treated HepG2 cells, berberrubine treatment at concentrations of 1.25, 2.5, and 5 μM demonstrated significant effects on glucose metabolism, including enhanced glucose uptake and increased glycogen content . The 2-NBDG glucose uptake assay revealed that 5 μM berberrubine significantly improved glucose uptake compared to the model group .

Studies in HFD-fed mice demonstrated that berberrubine treatment at doses of 10, 20, and 40 mg/kg for 4 weeks significantly ameliorated hepatic steatosis, reduced serum and hepatic triglyceride levels, and increased hepatic HDL-cholesterol levels . Histological examination confirmed the protective effects of berberrubine on liver structure and lipid accumulation .

Future Perspectives and Challenges

Despite the promising pharmacological profile of berberrubine, several challenges and opportunities remain for future research. The limited clinical studies specifically investigating berberrubine represent a significant gap in the current literature. Future clinical trials are needed to validate the findings from preclinical studies and establish the safety and efficacy of berberrubine in human subjects.

Additionally, further research is required to fully elucidate the molecular mechanisms underlying berberrubine's pharmacological effects. While some pathways have been identified, a comprehensive understanding of its molecular targets and signaling cascades would facilitate the development of more targeted therapeutic applications.

The superior bioavailability of berberrubine compared to berberine suggests that it may serve as a more effective therapeutic agent. Future drug development efforts could focus on optimizing berberrubine formulations to further enhance its bioavailability and therapeutic efficacy.

Another important aspect for future research is the investigation of potential drug interactions and long-term safety profiles of berberrubine. As a compound with diverse pharmacological activities, understanding its interactions with commonly prescribed medications would be essential for its clinical implementation.

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